2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[(thiophen-2-yl)methyl]acetamide
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Overview
Description
2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[(thiophen-2-yl)methyl]acetamide is a synthetic compound belonging to the class of triazolo[4,3-a]pyrazine derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The unique structure of this compound, which includes a triazolo[4,3-a]pyrazine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[(thiophen-2-yl)methyl]acetamide typically involves multiple steps:
Formation of the Triazolo[4,3-a]pyrazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazine derivatives and α-haloketones.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiols or disulfides.
Acylation: The final step involves the acylation of the triazolo[4,3-a]pyrazine core with thiophen-2-ylmethyl acetamide under mild conditions, typically using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[(thiophen-2-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophen-2-ylmethyl group can undergo nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated reagents, nucleophiles
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[(thiophen-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal activities.
Medicine: Investigated for its potential anticancer properties and as a lead compound for drug development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes involved in bacterial cell wall synthesis, fungal cell membrane integrity, and cancer cell proliferation.
Pathways: Inhibition of enzyme activity, disruption of cell membrane integrity, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Triazolo[4,3-a]pyrazine Derivatives: Compounds with similar core structures but different substituents.
Sulfonyl Derivatives: Compounds with sulfonyl groups instead of sulfanyl groups.
Acetamide Derivatives: Compounds with different acyl groups attached to the triazolo[4,3-a]pyrazine core.
Uniqueness
2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[(thiophen-2-yl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[8-(2-ethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S2/c1-2-14-6-3-4-8-16(14)29-19-18-23-25(20(27)24(18)10-9-21-19)13-17(26)22-12-15-7-5-11-28-15/h3-11H,2,12-13H2,1H3,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXZYPFALKQZMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1SC2=NC=CN3C2=NN(C3=O)CC(=O)NCC4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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